molecular formula C24H29N7O B2552438 [4-(3-methylphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone CAS No. 1251553-61-3

[4-(3-methylphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone

Cat. No. B2552438
CAS RN: 1251553-61-3
M. Wt: 431.544
InChI Key: UJELXVJYUGWJBC-UHFFFAOYSA-N
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Description

The compound of interest, "[4-(3-methylphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone," is a complex molecule that may be related to various synthesized derivatives containing piperazine or piperidine moieties. These types of compounds are often explored for their potential pharmacological properties, such as acting as substance P antagonists, which are involved in pain and inflammation pathways .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions. For instance, enaminones were synthesized by refluxing with dimethylformamide dimethylacetal (DMF-DMA) without any solvent, followed by a reaction with urea and substituted benzaldehydes to yield dihydropyrimidinone derivatives . Another method described the synthesis of 3-piperidine(methan)amines through reactions involving acetylenic dienophiles, catalytic hydrogenation, and ring closure reactions . Additionally, a four-step synthetic approach was used to synthesize a compound intended to image dopamine D4 receptors, involving palladium-catalyzed displacement of iodine .

Molecular Structure Analysis

The molecular structures of related compounds have been confirmed using various analytical techniques. Single crystal X-ray crystallography was used to confirm the three-dimensional structure of an enaminone derivative containing a morpholine moiety . Similarly, the structure of a novel pyridine derivative was confirmed by 1H NMR, MS, and X-ray single crystal diffraction .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are quite diverse and include refluxing, catalytic hydrogenation, functional group transformations, and ring closure reactions . These reactions are carefully designed to introduce specific functional groups and structural features that are likely to influence the biological activity of the compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "[4-(3-methylphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone" are not detailed in the provided papers, related compounds have been characterized to some extent. For example, the dihydropyrimidinone derivatives were synthesized in good yield and their structure confirmed, suggesting stability and a certain degree of crystallinity . The radiochemical purity and specific radioactivity of a synthesized fluorophenylpiperazine derivative were also reported, indicating its suitability for imaging studies .

Scientific Research Applications

Antibacterial Agents

Piperazinyl oxazolidinone derivatives, including those with structural similarities to the specified compound, have been investigated for their antibacterial properties. These compounds are active against gram-positive pathogens like methicillin-resistant Staphylococcus aureus and exhibit potency comparable to established antibiotics like linezolid. The structural activity relationships (SAR) of these compounds provide insights into the development of new antibacterial agents (Tucker et al., 1998).

Capillary Electrophoresis

The compound's analogs have been used in the development of nonaqueous capillary electrophoretic separation techniques for analyzing imatinib mesylate and related substances. These methods offer a promising approach for quality control in pharmaceuticals, highlighting the compound's application in analytical chemistry (Ye et al., 2012).

Inverse Agonism at Cannabinoid Receptors

Research on compounds structurally related to the specified chemical has shown inverse agonist activity at human cannabinoid CB1 receptors. These findings contribute to the understanding of cannabinoid receptor pharmacology and suggest potential therapeutic applications for disorders involving the endocannabinoid system (Landsman et al., 1997).

Metabolism and Pharmacokinetics

The metabolism, excretion, and pharmacokinetics of closely related compounds have been explored in rats, dogs, and humans. Studies reveal insights into the compound's biotransformation, including hydroxylation and N-dealkylation, and its elimination pathways. This information is crucial for the development of new therapeutic agents (Sharma et al., 2012).

Antimicrobial and Antiproliferative Activities

Novel heterocyclic compounds, including those related to the specified molecule, have shown promising antimicrobial and anticancer activities. These studies contribute to the discovery of new therapeutic agents for treating infectious diseases and cancer (Fahim et al., 2021).

properties

IUPAC Name

[4-(3-methylphenyl)piperazin-1-yl]-[1-(6-piperidin-1-ylpyrimidin-4-yl)imidazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O/c1-19-6-5-7-20(14-19)28-10-12-30(13-11-28)24(32)21-16-31(18-27-21)23-15-22(25-17-26-23)29-8-3-2-4-9-29/h5-7,14-18H,2-4,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJELXVJYUGWJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CN(C=N3)C4=CC(=NC=N4)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine

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